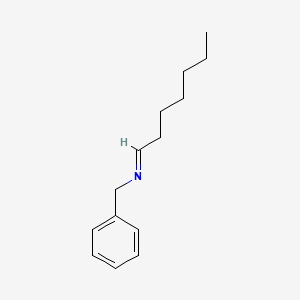![molecular formula C14H21NO3 B14242153 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid CAS No. 402726-71-0](/img/structure/B14242153.png)
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that combines an octahydronaphthalene moiety with an amino group and a butenoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid typically involves multiple steps. One common route starts with the preparation of octahydronaphthalen-4a-ol, which is then converted into the corresponding amine. This amine is subsequently reacted with a suitable butenoic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octahydronaphthalen-4a-ol
- Octahydro-4a(2H)-naphthalenol
- trans-9-Decalol
Uniqueness
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
402726-71-0 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
4-(2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H21NO3/c16-12(7-8-13(17)18)15-14-9-3-1-5-11(14)6-2-4-10-14/h7-8,11H,1-6,9-10H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
UUUIFCOFEAPYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC2C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
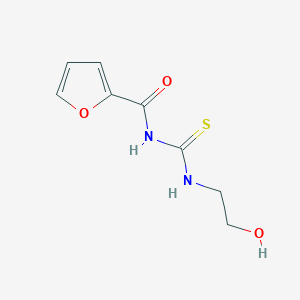
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
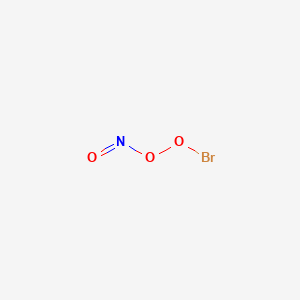
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
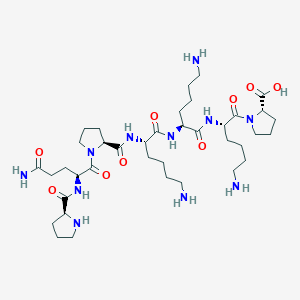
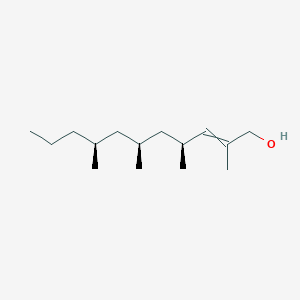
![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
